

5-Bromo-2-(pyrrolidin-2-yl)pyridine CAS number 886365-48-6

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	5-Bromo-2-(pyrrolidin-2-yl)pyridine
Cat. No.:	B1375457

[Get Quote](#)

An In-depth Technical Guide to **5-Bromo-2-(pyrrolidin-2-yl)pyridine**

Abstract

This technical guide provides a comprehensive overview of **5-Bromo-2-(pyrrolidin-2-yl)pyridine**, CAS Number 886365-48-6, a heterocyclic building block of significant interest to the pharmaceutical and drug discovery sectors. The document details the compound's physicochemical properties, provides a robust, proposed synthetic route with a detailed purification protocol, and explores its chemical reactivity through key synthetic transformations. Furthermore, it includes predicted analytical data for characterization, comprehensive safety and handling procedures, and contextualizes its utility within modern medicinal chemistry. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile scaffold in their synthetic programs.

Introduction: The Strategic Value of the Pyrrolidinyl-Pyridine Scaffold

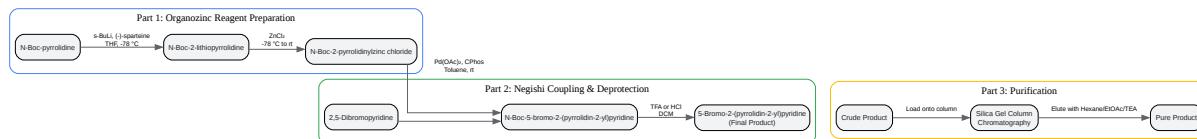
The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of FDA-approved drugs and its ability to engage in favorable interactions with a wide range of biological targets.^{[1][2]} Its unique electronic properties, capacity for hydrogen bonding, and structural versatility make it a foundational element in drug design.^{[1][3]}

Similarly, the saturated pyrrolidine ring is one of the most prevalent nitrogen heterocycles in pharmaceutical science.^[4] Its non-planar, three-dimensional structure allows for a more comprehensive exploration of pharmacophore space compared to flat aromatic systems, often leading to improved binding affinity and physicochemical properties.^[4]

The conjugation of these two powerful moieties in **5-Bromo-2-(pyrrolidin-2-yl)pyridine** creates a versatile and highly valuable building block. The structure combines the 3D stereochemical complexity of the pyrrolidine ring with the aromatic, hydrogen-bonding capabilities of the pyridine core. Crucially, the bromine atom at the 5-position serves as an exceptionally versatile synthetic handle for elaboration via modern cross-coupling methodologies, enabling the rapid generation of diverse compound libraries for biological screening.^{[5][6]}

Physicochemical and Structural Properties

A summary of the key identification and physical properties for **5-Bromo-2-(pyrrolidin-2-yl)pyridine** is provided below. The physical properties are predominantly predicted values derived from computational models.


Property	Value	Source(s)
CAS Number	886365-48-6	N/A
Molecular Formula	C ₉ H ₁₁ BrN ₂	[7]
Molecular Weight	227.10 g/mol	[7]
IUPAC Name	5-bromo-2-(pyrrolidin-2-yl)pyridine	[7]
SMILES	BrC1=CN=C(C2NCCC2)C=C1	N/A
InChI Key	JLTGSHMIZYILLU-UHFFFAOYSA-N	[7]
Boiling Point	298 °C (Predicted)	N/A
Density	1.434 g/cm ³ (Predicted)	N/A
pKa	8.66 ± 0.10 (Predicted)	N/A
Storage	2-8°C, Inert Atmosphere, Dark	N/A

Synthesis and Purification

While a specific literature preparation for **5-Bromo-2-(pyrrolidin-2-yl)pyridine** is not readily available, a robust and logical synthetic route can be proposed based on established organometallic cross-coupling reactions. The following section outlines a high-probability pathway via a Negishi coupling, chosen for its functional group tolerance and high efficiency.[\[8\]](#) [\[9\]](#)

Proposed Synthetic Pathway: Negishi Cross-Coupling

The proposed synthesis involves the regioselective coupling of an N-protected 2-pyrrolidinylzinc reagent with 2,5-dibromopyridine. The bromine at the 2-position of the pyridine ring is known to be more susceptible to metal-halogen exchange and subsequent coupling than the bromine at the 5-position, providing the desired regiochemical outcome.[\[10\]](#) The N-Boc protecting group is used to facilitate the initial lithiation and is readily removed post-coupling.

[Click to download full resolution via product page](#)

Caption: Proposed workflow for synthesis and purification.

Detailed Experimental Protocol: Synthesis

PART A: Preparation of N-Boc-2-pyrrolidinylzinc chloride

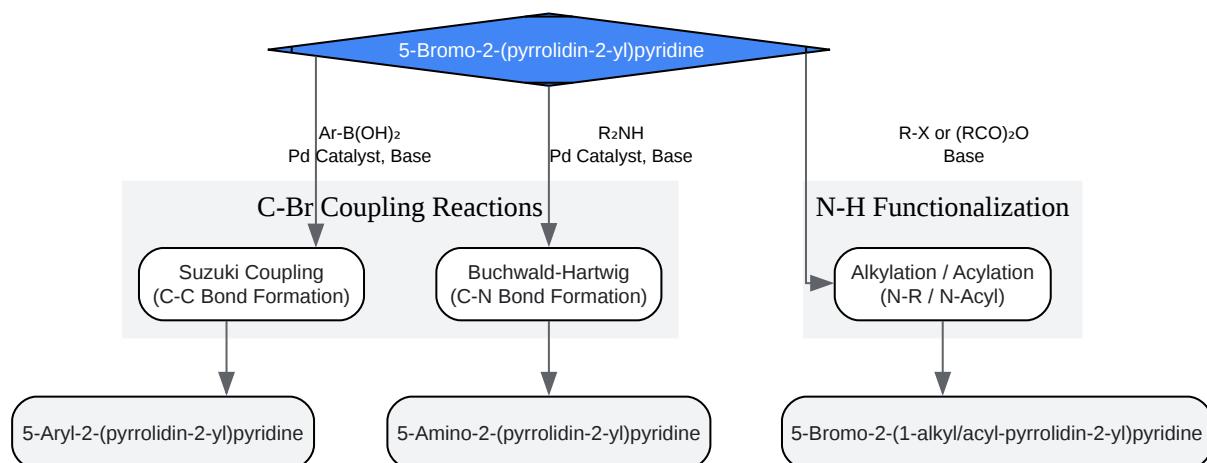
- Rationale: This protocol first generates a chiral organolithium species via asymmetric deprotonation, which is then transmetalated with zinc chloride to produce the less reactive and more stable organozinc reagent required for the Negishi coupling.[9][11]
- To an oven-dried, argon-purged flask, add anhydrous tetrahydrofuran (THF, 100 mL). Cool the flask to -78°C in a dry ice/acetone bath.
- Add (-)-sparteine (1.1 equiv.) followed by sec-butyllithium ($s\text{-BuLi}$, 1.4 M in cyclohexane, 1.1 equiv.) dropwise. Stir the solution for 15 minutes.
- Add a solution of N-Boc-pyrrolidine (1.0 equiv.) in anhydrous THF (20 mL) dropwise over 30 minutes, ensuring the internal temperature does not exceed -70°C .
- Stir the resulting solution at -78°C for 3 hours to ensure complete formation of the organolithium intermediate.

- In a separate argon-purged flask, prepare a solution of anhydrous zinc chloride ($ZnCl_2$, 1.2 equiv.) in anhydrous THF (50 mL).
- Transfer the $ZnCl_2$ solution to the organolithium solution at -78 °C via cannula.
- Allow the reaction mixture to slowly warm to room temperature and stir for 2 hours. This solution of N-Boc-2-pyrrolidinylzinc chloride is used directly in the next step.

PART B: Negishi Coupling and Deprotection

- Rationale: The palladium catalyst, supported by a biarylphosphine ligand like CPhos, effectively promotes the $C(sp^3)-C(sp^2)$ coupling between the organozinc reagent and the more reactive 2-position of 2,5-dibromopyridine.^[9] Trifluoroacetic acid (TFA) is then used for the clean and efficient removal of the Boc protecting group.
- To a new oven-dried, argon-purged flask, add palladium(II) acetate ($Pd(OAc)_2$, 0.02 equiv.) and CPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl, 0.05 equiv.).
- Add 2,5-dibromopyridine (1.0 equiv.) and anhydrous toluene (80 mL).
- Transfer the previously prepared organozinc solution to this flask via cannula at room temperature.
- Stir the reaction mixture vigorously at room temperature for 12-18 hours. Monitor the reaction progress by TLC or LC-MS for the consumption of 2,5-dibromopyridine.
- Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH_4Cl) solution (50 mL).
- Extract the mixture with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure to yield crude N-Boc-**5-bromo-2-(pyrrolidin-2-yl)pyridine**.
- Dissolve the crude intermediate in dichloromethane (DCM, 50 mL). Add trifluoroacetic acid (TFA, 5.0 equiv.) dropwise at 0 °C.

- Allow the mixture to warm to room temperature and stir for 2-4 hours until deprotection is complete (monitored by TLC/LC-MS).
- Concentrate the mixture under reduced pressure. Redissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate (NaHCO_3) solution until the aqueous layer is basic ($\text{pH} > 8$).
- Extract with DCM ($3 \times 50 \text{ mL}$), dry the combined organic layers over Na_2SO_4 , filter, and concentrate to yield the crude final product.


Detailed Experimental Protocol: Purification

- Rationale: Silica gel column chromatography is the standard method for purifying organic compounds. A hexane/ethyl acetate gradient is used to elute compounds of increasing polarity. A small amount of triethylamine (TEA) is added to the mobile phase to prevent the basic amine product from streaking on the acidic silica gel, ensuring sharp, well-defined bands and efficient separation.
- Prepare a slurry of silica gel (230-400 mesh) in 5% ethyl acetate in hexanes.
- Pour the slurry into a glass chromatography column and pack securely, allowing excess solvent to drain until it is level with the top of the silica bed.
- Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of DCM, adding silica, and evaporating the solvent.
- Carefully load the dried, adsorbed crude product onto the top of the prepared column.
- Begin elution with a mobile phase of 5% ethyl acetate / 94.5% hexanes / 0.5% triethylamine.
- Gradually increase the polarity of the mobile phase (e.g., to 10%, 20%, 30% ethyl acetate) to elute the product.
- Collect fractions and analyze them by TLC using a suitable stain (e.g., potassium permanganate).
- Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield **5-Bromo-2-(pyrrolidin-2-yl)pyridine** as a purified solid or oil.

Chemical Reactivity for Drug Development

The title compound possesses two primary sites for synthetic diversification, making it a powerful scaffold for building molecular complexity.

- C-Br Bond (Pyridine C5): This site is ideal for palladium-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.
- N-H Bond (Pyrrolidine): The secondary amine is a nucleophile that can be readily alkylated, acylated, or used in reductive amination to append a wide variety of side chains.

[Click to download full resolution via product page](#)

Caption: Key reaction pathways for synthetic diversification.

Protocol: Suzuki-Miyaura Coupling

- Rationale: This protocol describes the formation of a C-C bond at the 5-position of the pyridine ring, a cornerstone reaction in drug discovery for synthesizing biaryl structures.[\[6\]](#) [\[12\]](#) A standard palladium catalyst and base are used in a dioxane/water solvent system.
- To an oven-dried reaction vial, add **5-Bromo-2-(pyrrolidin-2-yl)pyridine** (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (K_2CO_3 , 2.5 equiv.).

- Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 equiv.).
- Seal the vial with a Teflon-lined cap. Evacuate and backfill with argon three times.
- Add degassed 1,4-dioxane and water (4:1 ratio, to achieve a 0.1 M concentration of the starting bromide).
- Heat the reaction mixture to 90 °C in a preheated oil bath and stir for 8-16 hours.
- Monitor reaction completion by LC-MS.
- After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers.
- Extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
- Purify the crude product by silica gel column chromatography.

Protocol: Buchwald-Hartwig Amination

- Rationale: This protocol facilitates the formation of a C-N bond, allowing for the introduction of various amine functionalities, which are critical pharmacophoric elements.[13][14] A palladium precatalyst, a specialized biarylphosphine ligand, and a strong, non-nucleophilic base are essential for this transformation.
- In a glovebox or under a stream of argon, add to an oven-dried Schlenk flask: the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), the ligand (e.g., Xantphos, 0.08 equiv.), and sodium tert-butoxide (NaOt-Bu, 1.4 equiv.).
- Add **5-Bromo-2-(pyrrolidin-2-yl)pyridine** (1.0 equiv.).
- Seal the flask, remove from the glovebox, and add the desired amine (1.2 equiv.) followed by anhydrous, degassed toluene via syringe.
- Heat the mixture to 100 °C and stir for 12-24 hours.
- Monitor the reaction by TLC or LC-MS.

- After cooling, quench the reaction carefully with water. Dilute with ethyl acetate and filter through a pad of Celite®.
- Wash the organic layer with brine, dry over Na_2SO_4 , filter, and concentrate.
- Purify the crude product by silica gel column chromatography.

Analytical Characterization (Predicted)

No experimental spectra for this specific compound are publicly available. The following data are predicted based on the chemical structure and analysis of similar bromopyridine derivatives.

Technique	Predicted Data
^1H NMR	Pyridine Ring: $\delta \sim 8.5$ (d, 1H, H6), ~ 7.8 (dd, 1H, H4), ~ 7.4 (d, 1H, H3). Pyrrolidine Ring: $\delta \sim 4.0$ (t, 1H, H2'), $\sim 3.2\text{-}3.4$ (m, 2H, H5'), $\sim 2.0\text{-}2.2$ (m, 4H, H3' & H4'). N-H: Broad singlet, variable ppm.
^{13}C NMR	Pyridine Ring: $\delta \sim 165$ (C2), ~ 150 (C6), ~ 140 (C4), ~ 122 (C3), ~ 118 (C5-Br). Pyrrolidine Ring: $\delta \sim 60$ (C2'), ~ 47 (C5'), ~ 35 (C3'), ~ 26 (C4').
Mass Spec (EI)	M^+ : m/z 226/228 (Characteristic $\sim 1:1$ ratio for Br isotope). Fragmentation: Loss of pyrrolidine (m/z 70), leading to a fragment at m/z 156/158.

Methodology for Analysis

- NMR Spectroscopy: Dissolve $\sim 5\text{-}10$ mg of the purified compound in an appropriate deuterated solvent (e.g., CDCl_3 or DMSO-d_6). Acquire ^1H and ^{13}C spectra on a 400 MHz or higher spectrometer.
- Mass Spectrometry: Prepare a dilute solution of the compound in a volatile solvent (e.g., methanol or acetonitrile). Analyze using a mass spectrometer with an Electron Ionization (EI) or Electrospray Ionization (ESI) source.

Safety and Handling

5-Bromo-2-(pyrrolidin-2-yl)pyridine is a research chemical and should be handled by trained personnel in a laboratory setting.

Hazard Identification

- GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[\[7\]](#)
- Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[\[7\]](#)

Safe Handling Protocol

- Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors.
- Personal Protective Equipment (PPE): Wear a standard laboratory coat, nitrile gloves, and chemical safety goggles (ANSI Z87.1 certified).
- Handling: Avoid all personal contact. Do not weigh the material on an open bench. Use powder-free gloves and change them immediately if contaminated.
- Spill Response: In case of a small spill, decontaminate the area with a suitable absorbent material. For larger spills, evacuate the area and follow emergency procedures. A solution of sodium thiosulfate can be used to neutralize reactive bromine compounds.[\[15\]](#)
- Storage: Store the compound in a tightly sealed container in a cool, dry, dark, and well-ventilated area under an inert atmosphere (argon or nitrogen) at 2-8 °C.
- Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

5-Bromo-2-(pyrrolidin-2-yl)pyridine is a strategically designed chemical building block that offers significant advantages for drug discovery programs. Its combination of a three-dimensional saturated heterocycle, an aromatic hydrogen-bonding region, and a versatile synthetic handle for cross-coupling reactions provides chemists with a powerful platform for the rapid synthesis of novel and diverse molecular entities. The protocols and data presented in this guide serve as a foundational resource for scientists aiming to incorporate this valuable scaffold into their research and development efforts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. 886365-48-6 | 5-Bromo-2-(pyrrolidin-2-yl)pyridine - AiFChem [aifchem.com]
- 8. Mechanochemical Activation of Zinc and Application to Negishi Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Highly Enantioselective Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine: Synthesis of (R)-(+)-N-Boc-Pipecolic Acid, (S)-(-)-Coniine, (S)-(+)-Pelletierine, (+)- β -

Conhydrine, (S)-(-)-Ropivacaine, and Formal Synthesis of (–)-Lasubine II and (+)-Cermizine C - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [benchchem.com](#) [benchchem.com]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. [reddit.com](#) [reddit.com]
- To cite this document: BenchChem. [5-Bromo-2-(pyrrolidin-2-yl)pyridine CAS number 886365-48-6]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1375457#5-bromo-2-pyrrolidin-2-yl-pyridine-cas-number-886365-48-6>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com